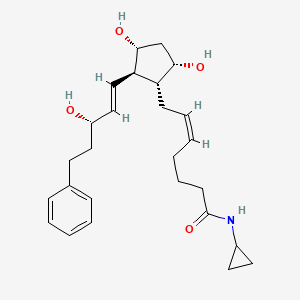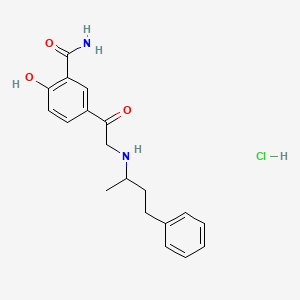
5-Hydrazinyl-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
5-Hydrazinyl-2-(trifluoromethyl)pyridine is a derivative of polycyclic heteroaromatic compounds . It has an empirical formula of C6H6F3N3 and a molecular weight of 177.13 . It is useful as a TRPA1 modulator and in the treatment of pains .
Molecular Structure Analysis
The molecular structure of 5-Hydrazinyl-2-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group (-CF3) and a hydrazinyl group (-NH-NH2) attached . The SMILES string representation isNNc1ccc(cn1)C(F)(F)F . Physical And Chemical Properties Analysis
5-Hydrazinyl-2-(trifluoromethyl)pyridine has a density of 1.4±0.1 g/cm³, a boiling point of 259.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 37.8±0.3 cm³, a polar surface area of 51 Ų, and a molar volume of 122.8±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“5-Hydrazinyl-2-(trifluoromethyl)pyridine” is used in the synthesis of various ligands from corresponding amino substituted arenes and heteroarenes . This makes it a valuable compound in the field of chemical synthesis.
TRPA1 Modulation
This compound is useful as a TRPA1 modulator . TRPA1 is a member of the transient receptor potential channel family and is involved in the sensation of pain, thus this compound could have potential applications in pain management.
Treatment of Pains
In addition to its role as a TRPA1 modulator, “5-Hydrazinyl-2-(trifluoromethyl)pyridine” is also used in the treatment of pains . This suggests that it could be used in the development of new analgesics.
Derivative of Polycyclic Heteroaromatic Compounds
“5-Hydrazinyl-2-(trifluoromethyl)pyridine” is a derivative of polycyclic heteroaromatic compounds . These compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Research and Development
As a unique chemical, “5-Hydrazinyl-2-(trifluoromethyl)pyridine” is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it could have potential applications in various fields of scientific research.
Molecular Structure Studies
The molecular structure of “5-Hydrazinyl-2-(trifluoromethyl)pyridine” has been studied and documented . This information could be useful in fields such as computational chemistry and molecular modeling.
Safety and Hazards
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLXIDZXMUALHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670740 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
CAS RN |
1035173-53-5 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


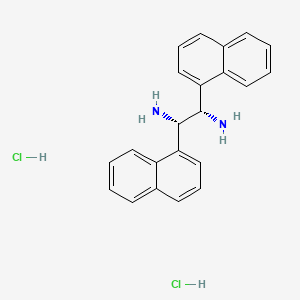
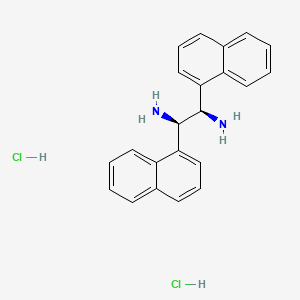
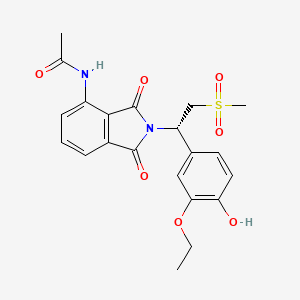
![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)
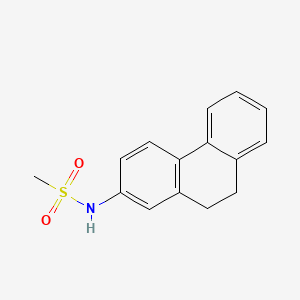
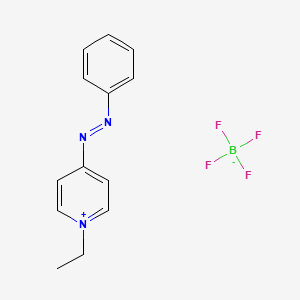
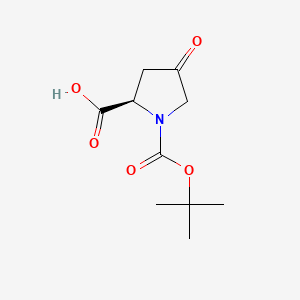
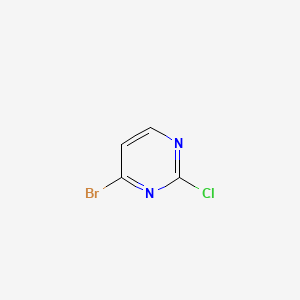
![L-LYSINE, [14C(U)]-](/img/no-structure.png)
![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B580225.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
